REACTION_SMILES
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[Br:11].[Br:12][c:13]1[cH:14][cH:15][cH:16][cH:17][c:18]1[C:19](=[O:20])[CH3:21].[Br:1][CH2:2][C:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)=[O:10].[Br:22][CH2:23][C:24](=[O:25])[c:26]1[c:27]([Br:32])[cH:28][cH:29][cH:30][cH:31]1.[CH2:38]1[O:39][CH2:40][CH2:41][CH2:42]1.[CH3:33][CH2:34][O:35][CH2:36][CH3:37].[CH3:43][OH:44].[OH2:45]>>[Br:22][CH2:23][CH:24]([OH:25])[c:26]1[c:27]([Br:32])[cH:28][cH:29][cH:30][cH:31]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CBr)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CBr)c1ccccc1Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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OC(CBr)c1ccccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |